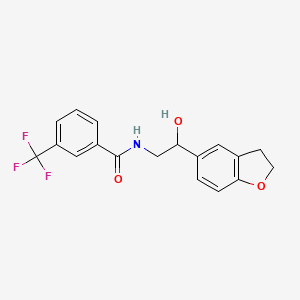

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, which is essential for maintaining proper neurotransmission. The inhibition of glutamate transporters has been shown to have therapeutic potential in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mecanismo De Acción

Target of Action

It’s known that compounds within the class of 2,3-dihydro-5-benzofuranamines, which this compound likely belongs to, have been developed for the treatment of traumatic and ischemic central nervous system (cns) injury . These compounds are extremely effective inhibitors of lipid peroxidation .

Mode of Action

It’s known that compounds within this class antagonize excitatory behavior coupled with peroxidative injury . This suggests that the compound might interact with its targets to inhibit lipid peroxidation, thereby reducing oxidative stress and excitatory behavior in the CNS.

Result of Action

Given its potential role in inhibiting lipid peroxidation, it can be inferred that the compound may help to reduce oxidative stress and excitatory behavior in the cns, which could be beneficial in the treatment of traumatic and ischemic cns injuries .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is its selectivity for glutamate transporters, which allows for the specific inhibition of glutamate uptake without affecting other neurotransmitter systems. However, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide has limited solubility in water, which can make it difficult to use in certain experimental protocols. Additionally, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.

Direcciones Futuras

There are several potential future directions for the study of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the long-term effects of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide on neuronal function and behavior. Additionally, the therapeutic potential of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of ongoing research.

Métodos De Síntesis

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide involves several steps. The first step is the preparation of 2-(2,3-dihydrobenzofuran-5-yl)ethanol, which is achieved through a Grignard reaction between 2,3-dihydrobenzofuran and ethyl magnesium bromide. The second step is the protection of the hydroxyl group using a tert-butyldimethylsilyl (TBDMS) group. The third step involves the reaction of the protected alcohol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide.

Aplicaciones Científicas De Investigación

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a potent and selective inhibitor of glutamate transporters, with IC50 values in the nanomolar range. In vivo studies have demonstrated that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide can effectively reduce seizure activity in animal models of epilepsy.

Propiedades

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO3/c19-18(20,21)14-3-1-2-13(9-14)17(24)22-10-15(23)11-4-5-16-12(8-11)6-7-25-16/h1-5,8-9,15,23H,6-7,10H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCYJQMBLGMFMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2380263.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)

![5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2380269.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)

![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)

![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2380281.png)

![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)